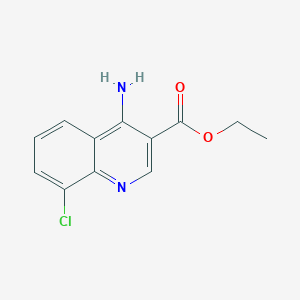

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

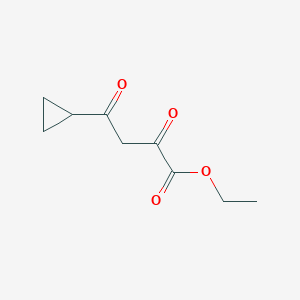

The synthesis of similar compounds, such as ethyl-2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .Molecular Structure Analysis

The molecular structure of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate can be confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 250.68 g/mol. More specific properties like melting point, boiling point, and density are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Antibacterial Applications

- Antibacterial Agents : Ethyl 4-Amino-8-chloroquinoline-3-carboxylate derivatives have been explored for their potential as antibacterial agents. For instance, some derivatives have shown moderate in vitro antibacterial activity against bacteria like Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).

Anticancer Applications

- Breast Anticancer Activity : Research into this compound derivatives has also uncovered potential anticancer applications, particularly against breast cancer cell lines like MCF-7. Certain derivatives demonstrated strong anticancer activity, comparable to reference compounds (Gaber et al., 2021).

Synthesis of Novel Compounds

Synthesis of Novel Heterocycles : The compound has been utilized in the synthesis of novel heterocyclic compounds such as 5H-1-thia-3,5,6-triazaaceanfhrylenes and 5H-1-thia-3,4,5,6-tetraazaaceanthrylenes, demonstrating its versatility as a synthon (Mekheimer et al., 2005).

Creation of Novel Quinoline Derivatives : There has been significant research into creating diverse quinoline derivatives using this compound. These derivatives have shown potential in various applications including antimicrobial and anticancer activities (Li et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 8-bromo-4-chloroquinoline-3-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Direcciones Futuras

The future directions for the research on Ethyl 4-Amino-8-chloroquinoline-3-carboxylate and similar compounds could involve finding a more efficient and cost-effective method for their synthesis . Additionally, their potential biological activities could be explored further, given the interesting properties exhibited by quinoline heterocycles .

Mecanismo De Acción

Target of Action

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological and pharmacological properties Quinoline derivatives are known to exhibit antibacterial properties , suggesting that their targets could be key enzymes or proteins in bacterial cells.

Mode of Action

It is synthesized from o-aminobenzophenones through a base-catalyzed friedlander condensation . This suggests that the compound might interact with its targets through the amino and carboxylate groups, potentially disrupting the normal function of the target proteins or enzymes.

Biochemical Pathways

Given the antibacterial properties of quinoline derivatives , it can be inferred that this compound might interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Given the antibacterial properties of quinoline derivatives , it can be inferred that this compound might inhibit the growth of bacteria or kill them outright.

Análisis Bioquímico

Biochemical Properties

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with proteins and other biomolecules is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex and enhance its biological activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, it disrupts the normal function of the cell membrane and inhibits DNA replication, leading to cell death . In mammalian cells, it can modulate immune responses and has potential anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound binds to bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby inhibiting its activity and preventing bacterial proliferation . Additionally, it can interact with other cellular targets, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that its antibacterial activity diminishes over time, likely due to degradation or the development of bacterial resistance . Its immediate effects on cellular function remain significant in short-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth. At higher doses, it can cause adverse effects, including toxicity to mammalian cells and potential organ damage . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which converts it into various metabolites . These metabolites can either be excreted from the body or further interact with cellular targets, contributing to the compound’s overall biological activity. The compound’s metabolism can also affect its efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in target tissues . This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound localizes to specific subcellular compartments, including the cytoplasm and the nucleus. Its activity is influenced by its localization, as it can directly interact with nuclear DNA and cytoplasmic enzymes . Post-translational modifications and targeting signals may also play a role in directing the compound to its specific subcellular locations, enhancing its biological effects.

Propiedades

IUPAC Name |

ethyl 4-amino-8-chloroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWIDLPBVAAQBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588697 |

Source

|

| Record name | Ethyl 4-amino-8-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

955328-43-5 |

Source

|

| Record name | Ethyl 4-amino-8-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)